molecular formula C16H17BrClN3O3 B585042 cis-Halofuginone CAS No. 1273594-72-1

cis-Halofuginone

Cat. No.: B585042
CAS No.: 1273594-72-1
M. Wt: 414.684
InChI Key: BNXGPVDFDDSICC-UIDSBSESSA-N
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Description

cis-Halofuginone: is a synthetic derivative of febrifugine, an alkaloid originally isolated from the plant Dichroa febrifuga. It has garnered significant attention due to its wide range of biological activities, including antimalarial, anticancer, antifibrotic, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Halofuginone involves multiple steps. One common method starts with the preparation of 7-bromo-6-chloroquinazolin-4(3H)-one from m-chlorotoluene. This intermediate is then subjected to a series of reactions, including condensation, cyclization, deprotection, and isomerization, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but is optimized for large-scale production. The process involves fewer by-products, simpler purification steps, and higher yields, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: cis-Halofuginone undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products: The major products formed from these reactions include various quinazolinone derivatives, each with distinct biological activities .

Scientific Research Applications

cis-Halofuginone has a broad spectrum of scientific research applications:

Properties

IUPAC Name

3-[[(3aR,7aR)-2-hydroxy-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridin-2-yl]methyl]-7-bromo-6-chloroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3/c17-10-5-12-9(4-11(10)18)15(22)21(8-20-12)7-16(23)6-13-14(24-16)2-1-3-19-13/h4-5,8,13-14,19,23H,1-3,6-7H2/t13-,14-,16?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXGPVDFDDSICC-UIDSBSESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CC(O2)(CN3C=NC4=CC(=C(C=C4C3=O)Cl)Br)O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747873
Record name 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273594-72-1
Record name 7-Bromo-6-chloro-3-{[(3aR,7aR)-2-hydroxyoctahydrofuro[3,2-b]pyridin-2-yl]methyl}quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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